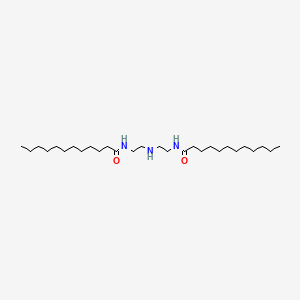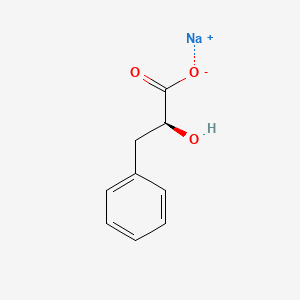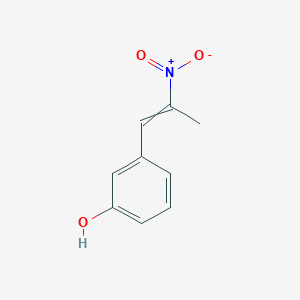
4-Isobutyl-2-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-2-isopropylphenol is an organic compound with the molecular formula C13H20O It is a derivative of phenol, characterized by the presence of isobutyl and isopropyl groups attached to the phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Isobutyl-2-isopropylphenol can be synthesized through the alkylation of phenol with isobutylene and propylene. The reaction typically involves the use of a catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate carbocations, which then react with the phenol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Aplicaciones Científicas De Investigación
4-Isobutyl-2-isopropylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the isobutyl group.
2-Isopropylphenol: Isopropyl group attached at a different position on the phenolic ring.
2,6-Diisopropylphenol: Contains two isopropyl groups attached to the phenolic ring.
Uniqueness
4-Isobutyl-2-isopropylphenol is unique due to the presence of both isobutyl and isopropyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
93804-61-6 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)7-11-5-6-13(14)12(8-11)10(3)4/h5-6,8-10,14H,7H2,1-4H3 |
Clave InChI |
BPNNRHSEXOXXJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(C=C1)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


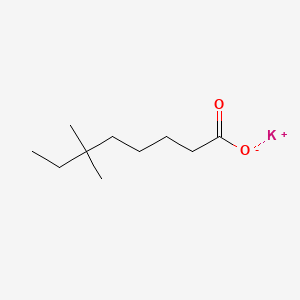
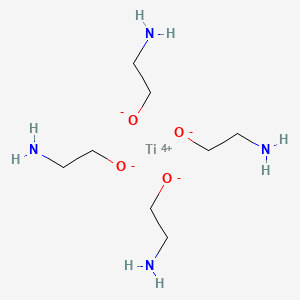
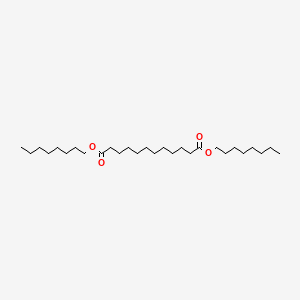
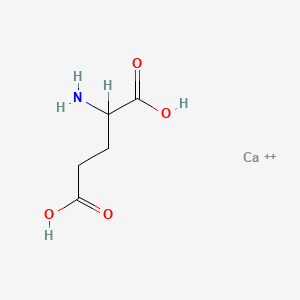
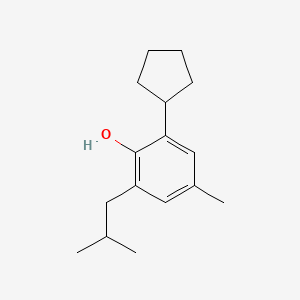

![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
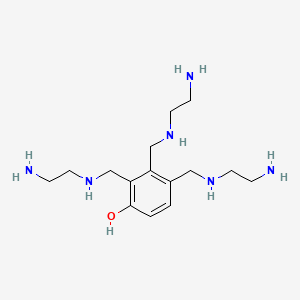

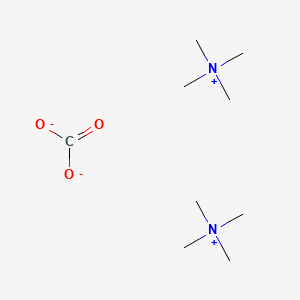
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
